molecular formula C27H41N9O7 B1662477 Cyclo(RGDfK) CAS No. 161552-03-0

Cyclo(RGDfK)

Katalognummer B1662477
CAS-Nummer: 161552-03-0
Molekulargewicht: 603.7 g/mol
InChI-Schlüssel: NVHPXYIRNJFKTE-HAGHYFMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclo(RGDfK) is a synthetic lipopeptide that acts as a potent and selective inhibitor of the αvβ3 integrin . The αvβ3 integrin is a transmembrane protein that plays a crucial role in cell-cell and cell-matrix interactions . The IC50 value of Cyclo(RGDfK) is 0.94 nM, indicating its high potency .


Synthesis Analysis

The synthesis of Cyclo(RGDfK) has been achieved through various methods, including click chemistry reactions . These reactions, particularly copper-catalyzed cycloadditions, have been extensively used for the preparation of new bioconjugate molecules and materials applicable to biomedical and pharmaceutical areas .


Molecular Structure Analysis

The molecular formula of Cyclo(RGDfK) is C27H41N9O7, and it has a molecular weight of 603.68 . The structure of Cyclo(RGDfK) features unique hydrocarbon linkages between the β-carbon of amino acids and the aromatic side chains of Phe and Trp .


Chemical Reactions Analysis

Cyclo(RGDfK) has been involved in various chemical reactions, especially in the field of click chemistry . The Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) is a prominent example of these reactions .


Physical And Chemical Properties Analysis

Cyclo(RGDfK) is a solid substance that is soluble in water up to 75 mM and in DMSO up to 50 mM . .

Wissenschaftliche Forschungsanwendungen

Tissue Engineering and Regenerative Medicine

Cyclo(RGDfK) peptides have been utilized to enhance the performance of biomaterial scaffolds for tissue engineering. By functionalizing spider silk cell scaffolds with Cyclo(RGDfK), researchers have significantly improved the adhesion of human mesenchymal stem cells (CiMSCs). This improvement is critical for applications in tissue regeneration, where cell adhesion to scaffolds is essential for successful tissue growth .

Cancer Therapy and Diagnosis

The peptide’s ability to target specific integrins makes it a valuable tool in cancer therapy. Cyclo(RGDfK) has been used to improve the targeting and delivery of therapeutic agents to tumor cells. Additionally, it has been conjugated to radiolabels for use in diagnostic imaging, aiding in the detection and monitoring of tumor progression .

Drug Delivery Systems

In drug delivery, Cyclo(RGDfK) can be incorporated into nanoparticles or polymersomes to create targeted delivery systems. These systems can carry therapeutic agents directly to the site of disease, reducing side effects and improving treatment efficacy. The peptide’s targeting capabilities ensure that the drug delivery system binds to the desired cells, such as tumor cells or inflamed tissue .

Angiogenesis Inhibition

The peptide has been designed to antagonize the function of α(v)β(3) integrin, which plays a crucial role in angiogenesis. By inhibiting this integrin, Cyclo(RGDfK) can disrupt the blood supply to tumors, thereby inhibiting their growth and metastasis. This application is particularly promising in the development of anti-angiogenic therapies for cancer treatment .

Wound Healing

Cyclo(RGDfK) functionalized biomaterials can also be used in wound healing applications. The enhanced cell adhesion properties promote better integration of the material with the body’s tissue, supporting the natural healing process. This application is beneficial for creating dressings or scaffolds that can help heal chronic wounds or burns .

Biomaterial Development

The peptide’s ability to enhance cell-material interactions makes it an excellent candidate for developing new biomaterials. These materials can be used in various medical devices, implants, or as part of tissue engineering scaffolds. The improved cell adhesion facilitated by Cyclo(RGDfK) can lead to better outcomes in terms of biocompatibility and functionality .

Antimicrobial Agents

Cyclo(RGDfK) derivatives have shown potential as antimicrobial agents. By incorporating the peptide into drug delivery systems or coatings, it’s possible to target and eliminate microbial pathogens effectively. This application is particularly relevant in the development of coatings for medical devices to prevent hospital-acquired infections .

Immunoadjuvants

The peptide has been explored as an immunoadjuvant in vaccine development. Its ability to target specific cell types can enhance the immune response to vaccines, making them more effective. This application is crucial in the ongoing efforts to develop more targeted and efficient vaccines .

Safety and Hazards

Cyclo(RGDfK) is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Cyclo(RGDfK) has shown great potential in tumor therapy, especially when used in nanodrug delivery systems . Future research will likely focus on overcoming current limitations and exploring new applications of Cyclo(RGDfK) in cancer therapy . For instance, Cyclo Therapeutics is proceeding with its Phase 3 clinical trial of Trappsol® Cyclo™ for the treatment of Niemann-Pick Disease Type C in the US .

Eigenschaften

IUPAC Name

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N9O7/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31)/t17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHPXYIRNJFKTE-HAGHYFMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436575
Record name 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(-RGDfK)

CAS RN

161552-03-0
Record name 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(RGDfK)
Reactant of Route 2
Cyclo(RGDfK)
Reactant of Route 3
Cyclo(RGDfK)
Reactant of Route 4
Cyclo(RGDfK)
Reactant of Route 5
Cyclo(RGDfK)
Reactant of Route 6
Cyclo(RGDfK)

Q & A

Q1: What is cyclo(RGDfK) and what is its primary target in biological systems?

A1: cyclo(Arg-Gly-Asp-D-Phe-Lys), often abbreviated as cyclo(RGDfK), is a cyclic pentapeptide designed to target integrins. Integrins are transmembrane receptors that facilitate cell-to-cell and cell-to-extracellular matrix interactions, playing crucial roles in various biological processes, including cell adhesion, migration, and signaling. [, , ]

Q2: How does cyclo(RGDfK) interact with integrins?

A2: cyclo(RGDfK) contains the arginine-glycine-aspartic acid (RGD) motif, a well-known sequence recognized by several integrins, particularly αvβ3, αvβ5, and α5β1. The cyclic structure of cyclo(RGDfK) enhances its binding affinity and selectivity for these integrins compared to linear RGD peptides. [, , ]

Q3: What are the downstream effects of cyclo(RGDfK) binding to integrins?

A3: Binding of cyclo(RGDfK) to integrins can disrupt their normal functions, leading to various downstream effects depending on the cell type and context. For example, in the context of cancer, cyclo(RGDfK) can inhibit tumor angiogenesis, induce endothelial cell apoptosis, and reduce tumor growth, invasiveness, and metastasis. [, , , ]

Q4: Can cyclo(RGDfK) be used to target specific integrin subtypes?

A4: While cyclo(RGDfK) exhibits high affinity for αvβ3, αvβ5, and α5β1 integrins, research is ongoing to develop analogs with improved subtype selectivity. Molecular modeling and structure-activity relationship studies guide these efforts to design compounds with enhanced specificity for desired therapeutic applications. [, , ]

Q5: How does the multivalency of cyclo(RGDfK) affect its integrin-binding properties?

A5: Studies have demonstrated that multivalent presentations of cyclo(RGDfK), where multiple copies of the peptide are linked together, can significantly enhance integrin binding affinity and targeting efficiency in vitro and in vivo. This enhanced binding, termed avidity, stems from the simultaneous interaction of multiple RGD motifs with multiple integrin receptors. [, , , ]

Q6: What is the molecular formula and weight of cyclo(RGDfK)?

A6: The molecular formula of cyclo(RGDfK) is C30H48N12O7. Its molecular weight is 684.8 g/mol.

Q7: What spectroscopic techniques are commonly employed to characterize cyclo(RGDfK)?

A7: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques to characterize the structure and purity of cyclo(RGDfK). NMR provides detailed information about the peptide's structure and conformation, while MS confirms its molecular weight and purity. [, , ]

Q8: How does the stability of cyclo(RGDfK) vary under different conditions?

A8: The stability of cyclo(RGDfK) can be influenced by various factors, including pH, temperature, and the presence of enzymes or other degrading agents. In general, cyclo(RGDfK) exhibits good stability in neutral aqueous solutions, but its stability can decrease under acidic or basic conditions or at elevated temperatures. [, , ]

Q9: What strategies can be employed to improve the stability of cyclo(RGDfK) in biological environments?

A9: Several strategies can be used to enhance the stability of cyclo(RGDfK) in vivo, including:

  • Incorporation of D-amino acids: Replacing L-amino acids with their D-isomers can increase resistance to enzymatic degradation. []
  • Cyclization: The cyclic structure of cyclo(RGDfK) already provides some protection against enzymatic cleavage compared to linear peptides. []
  • PEGylation: Conjugation to polyethylene glycol (PEG) can shield the peptide from enzymatic degradation and prolong its circulation half-life. [, ]
  • Encapsulation: Incorporating cyclo(RGDfK) into nanoparticles or other delivery systems can protect it from degradation and enhance its delivery to target tissues. [, ]

Q10: What materials are commonly used in conjunction with cyclo(RGDfK) in biomedical applications?

A10: cyclo(RGDfK) has been successfully conjugated to various materials, including:

  • Gold nanoparticles: For targeted delivery of therapeutic or imaging agents. [, ]
  • Polymeric micelles: To improve solubility, stability, and targeted delivery of cyclo(RGDfK) for gene therapy applications. [, ]
  • Hydrogels: For controlled release and local delivery of cyclo(RGDfK) in tissue engineering and regenerative medicine. [, ]
  • Spider silk scaffolds: To enhance cell adhesion and promote tissue regeneration. [, ]

Q11: How do modifications to the structure of cyclo(RGDfK) affect its integrin binding affinity and selectivity?

A11: SAR studies have demonstrated that even minor structural modifications to cyclo(RGDfK) can significantly impact its integrin binding properties:

  • Amino acid substitutions: Replacing specific amino acids within the cyclic structure can alter affinity and selectivity for different integrin subtypes. [, ]
  • N-methylation: Introducing N-methyl groups on specific amino acids can enhance binding affinity and improve pharmacokinetic properties. []
  • Spacer length and composition: The length and chemical nature of the spacer linking cyclo(RGDfK) to other molecules can influence integrin binding and cellular internalization. [, ]

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of cyclo(RGDfK)?

A12: While extensive PK/PD data on cyclo(RGDfK) might be limited, studies suggest:

  • Rapid clearance: Cyclo(RGDfK) is typically cleared rapidly from the bloodstream, primarily via renal excretion. []
  • Limited tissue penetration: The peptide's relatively large size and hydrophilicity can hinder its penetration into certain tissues. [, ]

Q13: How can the pharmacokinetic properties of cyclo(RGDfK) be improved for therapeutic applications?

A13: Strategies to improve the PK/PD profile of cyclo(RGDfK) include:

  • PEGylation: Conjugation to PEG can increase its hydrodynamic size, reducing renal clearance and prolonging circulation half-life. [, ]
  • Glycosylation: Attaching carbohydrate moieties can alter its biodistribution and improve tumor targeting. []
  • Nanoparticle encapsulation: Encapsulating cyclo(RGDfK) in nanoparticles can modify its biodistribution, prolong its circulation time, and enhance tumor accumulation. [, ]

Q14: What in vitro assays are used to evaluate the activity of cyclo(RGDfK)?

A14: Common in vitro assays include:

  • Cell adhesion assays: Assess the ability of cyclo(RGDfK) to inhibit cell attachment to extracellular matrix proteins like fibronectin or vitronectin. [, ]
  • Cell migration and invasion assays: Evaluate the impact of cyclo(RGDfK) on cell motility and invasiveness, key processes in cancer metastasis. [, , ]
  • Tube formation assays: Assess the ability of cyclo(RGDfK) to inhibit the formation of new blood vessels (angiogenesis) in vitro. [, ]

Q15: What animal models are used to study the in vivo efficacy of cyclo(RGDfK)?

A15: Rodent models, particularly mice bearing human tumor xenografts, are frequently used to evaluate the antitumor efficacy of cyclo(RGDfK) and its derivatives. These models allow researchers to assess tumor growth inhibition, angiogenesis inhibition, and the impact on metastasis. [, , , ]

Q16: What strategies can be employed to improve the targeted delivery of cyclo(RGDfK) to tumors?

A16: Several strategies can enhance tumor targeting:

  • Nanoparticle-based delivery: Encapsulating cyclo(RGDfK) in nanoparticles can passively target tumors through the enhanced permeability and retention (EPR) effect, where leaky tumor vasculature allows for increased nanoparticle accumulation. [, ]
  • Antibody-drug conjugates (ADCs): Conjugating cyclo(RGDfK) to antibodies that specifically recognize tumor-associated antigens can facilitate targeted delivery to cancer cells. []
  • Ligand-directed delivery: Linking cyclo(RGDfK) to other ligands that bind to tumor-specific receptors can enhance its uptake by cancer cells. [, ]

Q17: How is cyclo(RGDfK) typically quantified in biological samples?

A19: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis spectrophotometry or mass spectrometry, is commonly employed to quantify cyclo(RGDfK) in biological samples. These techniques offer the sensitivity and selectivity required to accurately measure peptide concentrations in complex matrices. [, ]

Q18: What imaging techniques are used to monitor the biodistribution and tumor targeting of cyclo(RGDfK) in vivo?

A18: Common imaging modalities include:

  • Positron Emission Tomography (PET): Cyclo(RGDfK) can be radiolabeled with positron-emitting isotopes, allowing for non-invasive visualization and quantification of its biodistribution and tumor uptake using PET imaging. [, ]
  • Single-Photon Emission Computed Tomography (SPECT): Similar to PET, cyclo(RGDfK) can be labeled with gamma-emitting isotopes for SPECT imaging to assess its biodistribution and tumor targeting. [, ]
  • Optical Imaging: Conjugating cyclo(RGDfK) to near-infrared (NIR) fluorescent dyes enables real-time visualization of its distribution in vivo using optical imaging techniques. [, ]

Q19: What are some essential tools and resources for researchers working with cyclo(RGDfK)?

A19: Key resources include:

    Q20: What are some key milestones in the research and development of cyclo(RGDfK)?

    A20:

    • Discovery of the RGD motif: The identification of the RGD sequence as a critical recognition site for integrin binding marked a significant breakthrough in understanding cell adhesion. []
    • Development of cyclic RGD peptides: The development of cyclic RGD peptides, including cyclo(RGDfK), led to compounds with significantly improved integrin binding affinity and stability. []
    • Preclinical and clinical evaluation: Numerous preclinical studies have demonstrated the antitumor efficacy of cyclo(RGDfK)-based agents, leading to the development of several compounds entering clinical trials. [, ]

    Q21: What are some examples of cross-disciplinary research involving cyclo(RGDfK)?

    A21: Cyclo(RGDfK) has fostered collaboration across various disciplines:

    • Chemistry and biology: Synthetic chemists and biologists collaborate to design, synthesize, and evaluate novel cyclo(RGDfK) analogs with improved properties. [, , ]
    • Material science and nanotechnology: Researchers are exploring the use of cyclo(RGDfK) to functionalize nanoparticles, hydrogels, and other materials for targeted drug delivery and tissue engineering applications. [, , , ]
    • Imaging and diagnostics: Scientists are developing cyclo(RGDfK)-based imaging agents for the detection and monitoring of various diseases, including cancer. [, , , ]

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.